Potency for Estradiol Substrate Compared to Closest Analogs
HSD17B13-IN-96 demonstrates an IC50 of <0.1 μM for the estradiol substrate, establishing it as a potent inhibitor within the HSD17B13 tool compound landscape . This potency is comparable to other commonly used HSD17B13 inhibitors, such as HSD17B13-IN-8 (IC50 <0.1 μM) and HSD17B13-IN-17 (IC50 <0.1 μM), but significantly less potent than HSD17B13-IN-5, which has a reported Ki of ≤50 nM [1].
| Evidence Dimension | Inhibitory Potency (Estradiol) |
|---|---|
| Target Compound Data | IC50 < 0.1 μM |
| Comparator Or Baseline | HSD17B13-IN-5: Ki ≤ 50 nM; HSD17B13-IN-8: IC50 < 0.1 μM; HSD17B13-IN-17: IC50 < 0.1 μM |
| Quantified Difference | HSD17B13-IN-96 is >2-fold less potent than HSD17B13-IN-5 based on Ki/IC50 comparison; potency is equivalent to HSD17B13-IN-8 and HSD17B13-IN-17. |
| Conditions | In vitro enzymatic assay with estradiol as substrate. |
Why This Matters
This positions HSD17B13-IN-96 as a standard-potency tool compound; for studies requiring maximum target engagement, a higher-potency analog like HSD17B13-IN-5 may be preferable.
- [1] MedChemExpress. HSD17B13-IN-17 Product Page. Cat. No. HY-161218. View Source
